5-Methylpyrimidine-2-thiol hydrochloride

Übersicht

Beschreibung

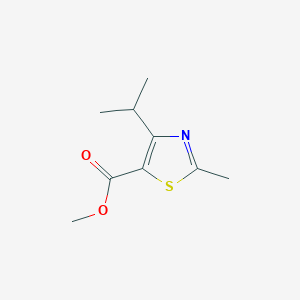

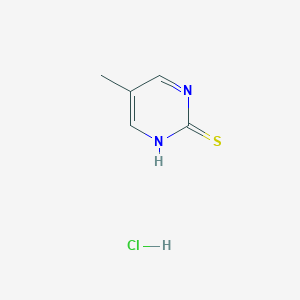

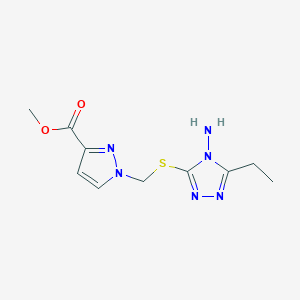

5-Methylpyrimidine-2-thiol hydrochloride is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine. The specific structure of 5-methylpyrimidine-2-thiol hydrochloride includes a methyl group attached to the pyrimidine ring, as well as a thiol group which is a functional group consisting of a sulfur atom and a hydrogen atom. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 5-methylpyrimidine-2-thiol hydrochloride can be complex, involving multiple steps and various reagents. For instance, the synthesis of thiamine hydrochloride, which shares a similar pyrimidine core, involves the condensation of intermediates prepared from chloro-oxopentyl acetate and a diamine derivative . Another example is the synthesis of alkyl 5-hydroxy-pyrimidin-2-yl acetate, which is achieved through halogen reactivity and palladium-catalyzed reactions . These methods demonstrate the versatility and complexity of synthesizing pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the substituents attached to the ring. For example, the copper(i) 5-phenylpyrimidine-2-thiolate complexes exhibit different coordination modes and structures, such as hexameric and tetrameric clusters, as well as two-dimensional polymers . These structural variations can significantly influence the properties and potential applications of the compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, 4-chloro-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazoles can be prepared by chlorination and can further react with alcohols, amines, and other nucleophiles to yield pharmacologically interesting compounds . Similarly, 5-substituted 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione can react with hydrazine to produce triazole derivatives . These reactions highlight the reactivity and potential for diversification of pyrimidine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the copper(i) 5-phenylpyrimidine-2-thiolate complexes show unique optical properties, such as strong solvatochromic behavior and reversible luminescence switching . The synthesis and properties of 4,5-trans-4-aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates also reveal interesting steric structures and reactivity patterns . These properties are crucial for the development of new materials and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Colorimetric Detection of Anti-thyroid Drugs

A novel colorimetric method for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine, an anti-thyroid drug, utilizes gold nanoparticles. This thiol-containing compound shows strong affinity with these nanoparticles, leading to changes in the plasmon band, useful for sensitive detection. The method's detection limit was found to be 1.9 × 10^-7 M, demonstrating its high sensitivity (Hormozi-Nezhad & Ghayyem, 2014).

Synthesis of Quinoxaline Derivatives

An alternative synthesis approach for pyrimido[5′,4′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives involves reacting 5-bromo-2,4-dichloro-6-methylpyrimidine with 3-aminoquinoxaline-2-thiol. This process yields intermediates that can be transformed into the title compounds, showcasing the versatility of methylpyrimidine derivatives in heterocyclic chemistry (Bakavoli et al., 2015).

Platinum Complex Synthesis

Research on mono- and dinuclear platinum complexes of pyrimidine-2-thiolate and its derivatives revealed insights into their structural and redox properties. These complexes demonstrate significant potential in coordination chemistry and catalysis, underlining the importance of pyrimidine derivatives in advanced material science (Asada et al., 2003).

Taste Enhancement Through Thiamine Derivatives

Investigations into the Maillard-type reactions of thiamine revealed novel taste-enhancing pyrimidine derivatives. These compounds, derived from thiamine, significantly impact kokumi taste activity, highlighting the application of methylpyrimidine derivatives in flavor chemistry and food science (Brehm et al., 2019).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s worth noting that certain 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . These compounds interact with their targets, leading to changes that inhibit the growth of the causative organisms of sleeping sickness and malaria . It’s possible that 5-Methylpyrimidine-2-thiol hydrochloride may have a similar mode of action, but this needs to be confirmed with further studies.

Biochemical Pathways

Given the potential antitrypanosomal and antiplasmodial activities of related compounds , it’s plausible that this compound could affect pathways related to the life cycles of these parasites.

Result of Action

Related compounds have shown to inhibit the growth of certain parasites, suggesting potential antiparasitic effects .

Eigenschaften

IUPAC Name |

5-methyl-1H-pyrimidine-2-thione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFLVSNLWLWSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)N=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyrimidine-2-thiol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

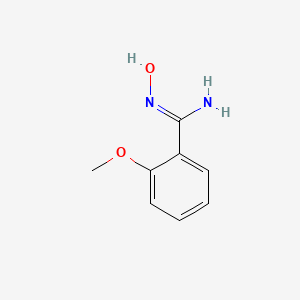

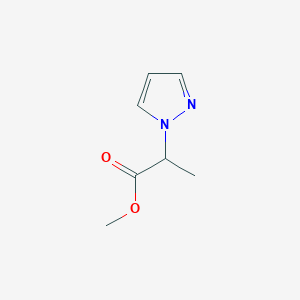

![Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3022614.png)

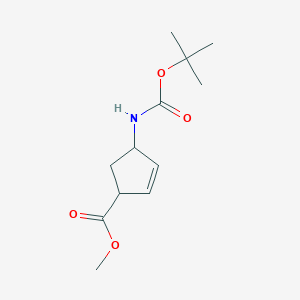

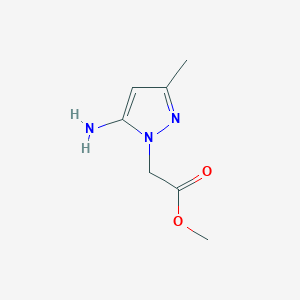

![methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3022618.png)

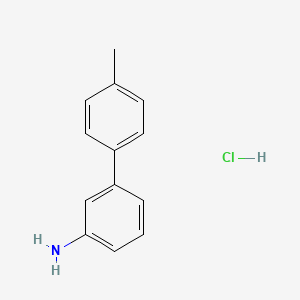

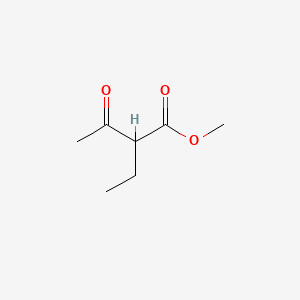

![methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3022626.png)